3,N4-Ethano-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,N4-Ethano-2’-deoxycytidine is a modified nucleoside that is formed by the alkylation of 2’-deoxycytidine. This compound is known for its role in DNA damage and mutagenesis, often resulting from exposure to certain chemicals like N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU). The formation of 3,N4-Ethano-2’-deoxycytidine can lead to the disruption of normal DNA replication and transcription processes, making it a subject of interest in the fields of toxicology and cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,N4-Ethano-2’-deoxycytidine typically involves the alkylation of 2’-deoxycytidine with N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU). The reaction proceeds through the formation of an intermediate that cyclizes to form the ethano adduct. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
This involves incorporating the modified nucleoside into oligodeoxynucleotides by omitting the capping procedure immediately after inserting the lesion .
Analyse Chemischer Reaktionen
Types of Reactions
3,N4-Ethano-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The ethano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 3,N4-Ethano-2’-deoxycytidine include acetic anhydride, which is used in the capping step of DNA synthesis. The compound is sensitive to acetic anhydride, leading to the formation of multiple oligomeric products .
Major Products Formed
The major products formed from the reactions of 3,N4-Ethano-2’-deoxycytidine include acetylated and ring-opened derivatives. These products are often characterized using techniques such as electrospray mass spectrometry and collision-induced dissociation experiments .
Wissenschaftliche Forschungsanwendungen
3,N4-Ethano-2’-deoxycytidine has several scientific research applications, including:
Chemistry: The compound is used to study the effects of DNA alkylation and the formation of DNA adducts.
Biology: It is used to investigate the mechanisms of DNA damage and repair, particularly in the context of mutagenesis and carcinogenesis.
Medicine: The compound is studied for its potential role in cancer therapy, particularly in understanding the mechanisms of action of alkylating agents like BCNU.
Wirkmechanismus
The mechanism of action of 3,N4-Ethano-2’-deoxycytidine involves its incorporation into DNA, where it forms a blocking lesion that disrupts normal DNA replication and transcription. The compound can cause miscoding during DNA synthesis, leading to mutations. The molecular targets of 3,N4-Ethano-2’-deoxycytidine include DNA polymerases, which incorporate the modified nucleoside into the DNA strand .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etheno-2’-deoxycytidine: Another exocyclic DNA adduct formed by the reaction of DNA with lipid peroxidation products and vinyl chloride metabolites.
2’-Deoxycytidine: The unmodified nucleoside that serves as the precursor for the formation of 3,N4-Ethano-2’-deoxycytidine.
Uniqueness
3,N4-Ethano-2’-deoxycytidine is unique in its ability to form stable adducts with DNA, leading to significant disruptions in DNA replication and transcription. This makes it a valuable tool for studying the effects of DNA damage and the mechanisms of mutagenesis .
Eigenschaften
CAS-Nummer |
76495-80-2 |
---|---|
Molekularformel |
C11H15N3O4 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C11H15N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1,3,7-8,10,15-16H,2,4-6H2/t7-,8+,10+/m0/s1 |
InChI-Schlüssel |
KWPGIQIGXCZEFG-QXFUBDJGSA-N |
Isomerische SMILES |
C1CN2C(=N1)C=CN(C2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
C1CN2C(=N1)C=CN(C2=O)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.